4-(Morpholine-4-sulfonyl)-2-nitrophenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

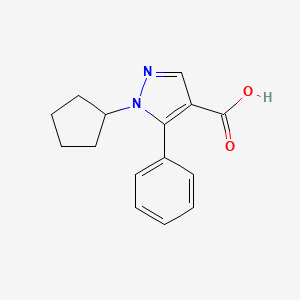

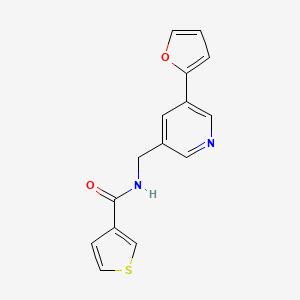

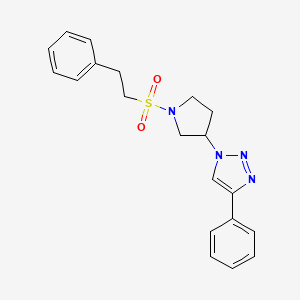

“4-(Morpholine-4-sulfonyl)-2-nitrophenol” is a synthetic organic compound . It has an empirical formula of C10H12N2O6S and a molecular weight of 288.27 .

Synthesis Analysis

The synthesis of morpholines, which includes “4-(Morpholine-4-sulfonyl)-2-nitrophenol”, has been a subject of interest due to its widespread availability in natural products and biologically relevant compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The molecular structure of “4-(Morpholine-4-sulfonyl)-2-nitrophenol” can be represented by the SMILES stringO=S(C1=CC(N+=O)=C(N2CCOCC2)C=C1)(N3CCOCC3)=O . Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-(Morpholine-4-sulfonyl)-2-nitrophenol” include coupling, cyclization, and reduction reactions .Physical And Chemical Properties Analysis

The physical form of “4-(Morpholine-4-sulfonyl)-2-nitrophenol” is solid . It has a molecular weight of 357.38 .Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

Morpholine-4-sulfonyl chloride serves as a versatile building block in organic synthesis. Researchers utilize it to introduce the morpholine moiety into various molecules. Its reactivity allows for the creation of novel compounds with potential pharmaceutical applications. For instance, coupling this reagent with other functional groups can lead to the synthesis of bioactive molecules, including antiviral agents, kinase inhibitors, and enzyme modulators .

Coumarin Derivatives and Drug Development

Coumarins are a class of compounds known for their diverse biological activities. Researchers have explored hybrid molecules containing both coumarin and morpholine-4-sulfonyl moieties. These hybrids exhibit promising properties against microbial infections, cancer, inflammation, and neurodegenerative disorders. By strategically designing coumarin-based compounds, scientists aim to develop effective drugs with improved pharmacological profiles .

Photocleavable Protecting Groups

Morpholine-4-sulfonyl chloride finds application as a photocleavable protecting group. Researchers use it to temporarily shield functional groups during chemical reactions. Upon exposure to UV light, the protective group can be selectively removed, allowing subsequent transformations. This technique facilitates the synthesis of complex molecules and enables precise control over reaction sequences .

Fluorescent Probes and Imaging Agents

The nitrophenol moiety in 4-(Morpholine-4-sulfonyl)-2-nitrophenol imparts fluorescence properties. Scientists have exploited this feature to develop fluorescent probes and imaging agents. These molecules can selectively bind to specific cellular targets, aiding in live-cell imaging, drug delivery studies, and diagnostic applications. The combination of morpholine and nitrophenol functionalities enhances their specificity and sensitivity .

Materials Science and Surface Modification

Researchers have investigated the use of morpholine-4-sulfonyl chloride for surface modification. By functionalizing materials such as polymers, nanoparticles, and surfaces, they enhance properties like hydrophilicity, biocompatibility, and adhesion. This approach has applications in coatings, sensors, and biomaterials. The sulfonyl chloride group readily reacts with nucleophiles, allowing tailored surface engineering .

Analytical Chemistry and Detection Methods

The reactivity of morpholine-4-sulfonyl chloride enables its use in analytical chemistry. Scientists employ it as a derivatizing agent to enhance the detectability of specific analytes. For instance, by derivatizing amino acids or other biomolecules, researchers improve their chromatographic separation and sensitivity. This technique aids in quantification and identification of trace compounds in complex samples .

Mechanism of Action

Morpholine

This is a common component in many pharmaceuticals and its derivatives have been studied for their potential biological activities . This functional group is often seen in various drugs and can contribute to their pharmacological properties. Nitrophenols are a class of compounds that have been studied for their potential biological activities.properties

IUPAC Name |

4-morpholin-4-ylsulfonyl-2-nitrophenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O6S/c13-10-2-1-8(7-9(10)12(14)15)19(16,17)11-3-5-18-6-4-11/h1-2,7,13H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DODZJWILLKAOOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Morpholine-4-sulfonyl)-2-nitrophenol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Bicyclo[2.2.2]octan-2-yl)ethanamine](/img/structure/B2570218.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2570219.png)

![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-(trifluoromethyl)phenyl)methyl)piperazine-1-carboxylate](/img/structure/B2570233.png)